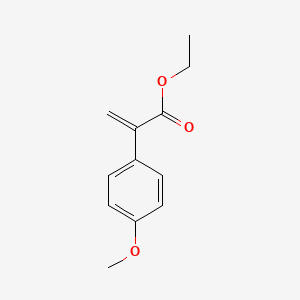
Ethyl 4-Methoxyatropate
Overview
Description
Ethyl 4-Methoxyatropate is an organic compound belonging to the class of acrylates, which are esters of acrylic acid. This compound is characterized by the presence of an ethyl ester group and a methoxyphenyl group attached to the alpha position of the acrylate moiety. Acrylates are widely used in various industrial applications due to their high reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-Methoxyatropate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl alpha-(4-methoxyphenyl)acrylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-Methoxyatropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction may produce 4-methoxyphenylethanol .
Scientific Research Applications
Ethyl 4-Methoxyatropate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as flexibility, clarity, and resistance to heat and aging.
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of coatings, adhesives, and other materials that require high-performance properties.
Mechanism of Action
The mechanism of action of ethyl alpha-(4-methoxyphenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions to form long-chain polymers with desirable properties. The methoxy group on the phenyl ring can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of ethyl alpha-(4-methoxyphenyl)acrylate depend on its specific application. In polymer chemistry, the compound acts as a monomer that can be polymerized to form various polymeric materials. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-8H,2,4H2,1,3H3 |
InChI Key |
WMICOYZMDBZOPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














